molecular formula C28H32O6 B12058915 [(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol CAS No. 55094-38-7

[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

Cat. No.: B12058915
CAS No.: 55094-38-7
M. Wt: 464.5 g/mol
InChI Key: MOKYEUQDXDKNDX-JYIVOWJTSA-N
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Description

[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is a complex organic compound known for its unique structural properties. It is a derivative of oxane and features multiple phenylmethoxy groups, making it a valuable compound in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method includes the use of benzyl protecting groups, which are later removed under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of protecting groups and selective reactions, are applied in its preparation.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving carbohydrate chemistry and glycosylation processes.

    Medicine: Research into drug development and delivery systems often employs this compound due to its structural properties.

Mechanism of Action

The mechanism of action for [(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol involves its interaction with specific molecular targets. The phenylmethoxy groups can participate in various binding interactions, influencing the compound’s reactivity and stability. The pathways involved often include glycosylation and other carbohydrate-related processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is unique due to its multiple phenylmethoxy groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and research applications.

Properties

CAS No.

55094-38-7

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

InChI

InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28+/m1/s1

InChI Key

MOKYEUQDXDKNDX-JYIVOWJTSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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